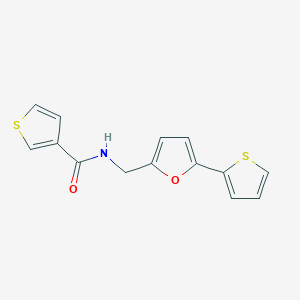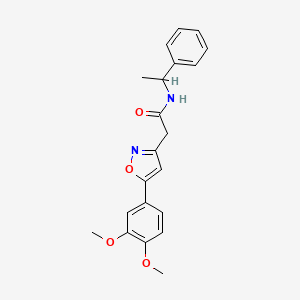
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide, also known as DMPO, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPO is a derivative of isoxazole and acetamide, and its chemical structure makes it an interesting molecule to study.
作用機序
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide exerts its effects through the modulation of various signaling pathways in the brain. This compound has been found to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification genes. Additionally, this compound can inhibit the activation of the NF-κB pathway, which is responsible for the regulation of inflammatory genes. These mechanisms of action make this compound a potential therapeutic agent for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound can reduce oxidative stress in the brain by scavenging free radicals and increasing the activity of antioxidant enzymes. Additionally, this compound can modulate the immune response by reducing the production of pro-inflammatory cytokines. These effects make this compound a promising molecule for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide has several advantages for lab experiments. This compound is stable and can be easily synthesized in large quantities. Additionally, this compound is soluble in common solvents, making it easy to use in experiments. However, this compound has some limitations. This compound can be toxic at high concentrations, and its effects on cell viability need to be carefully evaluated. Additionally, this compound can be difficult to work with due to its complex synthesis method.
将来の方向性
There are several future directions for research on 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide. One area of research is the development of this compound analogs with improved pharmacological properties. Additionally, the mechanisms of action of this compound need to be further elucidated to fully understand its effects on the brain. Finally, the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases need to be further evaluated in preclinical and clinical studies.
Conclusion
This compound is a promising molecule for scientific research with potential applications in the treatment of neurodegenerative diseases. This compound has neuroprotective and anti-inflammatory properties, and its mechanisms of action make it an interesting molecule to study. However, further research is needed to fully understand the effects of this compound on the brain and its potential therapeutic applications.
合成法
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine, followed by the reaction of the resulting oxime with 1-bromo-2-phenylethane. The final step involves the reaction of the resulting product with acetic anhydride to produce this compound. The synthesis method of this compound is complex and requires expertise in organic chemistry.
科学的研究の応用
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide has been found to have potential applications in scientific research, particularly in the field of neurobiology. This compound has been shown to have neuroprotective effects and can reduce oxidative stress in the brain. Additionally, this compound has been found to have anti-inflammatory properties and can modulate the immune response. These properties make this compound a promising molecule for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14(15-7-5-4-6-8-15)22-21(24)13-17-12-19(27-23-17)16-9-10-18(25-2)20(11-16)26-3/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKFIWYMKPPUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

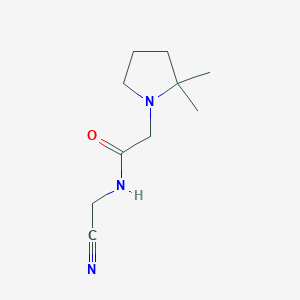
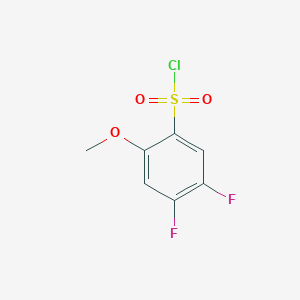

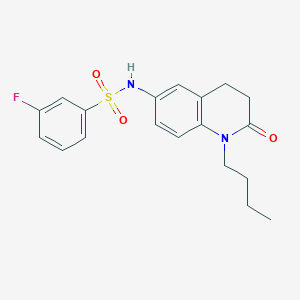
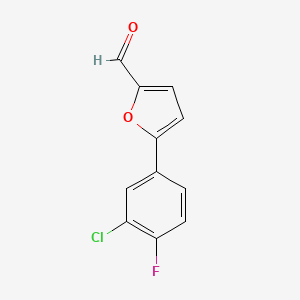
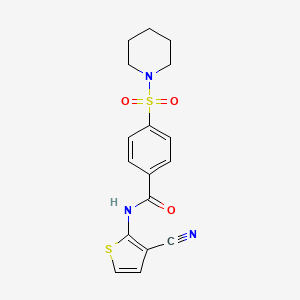

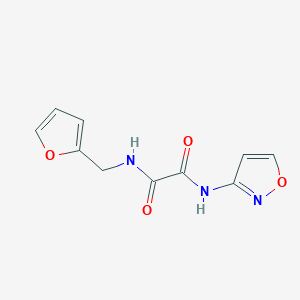
![Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2622047.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/no-structure.png)
![(E)-4-benzoyl-N-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2622049.png)
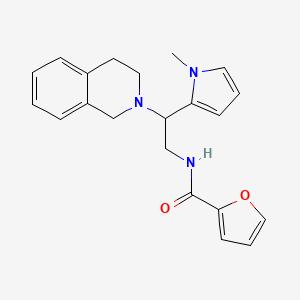
![4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2622053.png)
